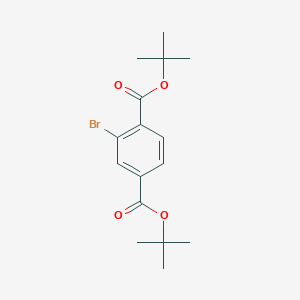

Di-tert-butyl 2-bromoterephthalate

Description

Significance within Halogenated Aromatic Diesters

Halogenated aromatic esters are a class of compounds that serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com The presence of a halogen atom, such as bromine, on the aromatic ring significantly influences the molecule's reactivity. In the case of Di-tert-butyl 2-bromoterephthalate, the bromine atom activates the ring, making it amenable to a range of chemical transformations. vulcanchem.com

The tert-butyl ester groups also play a crucial role. Their bulky nature can provide steric hindrance, which can direct the course of a reaction with high selectivity. This combination of electronic activation by the bromine and steric direction by the tert-butyl groups makes this compound a powerful tool for synthetic chemists.

Overview of its Role as a Versatile Synthetic Intermediate

The primary role of this compound in organic synthesis is as a versatile intermediate. Its structure allows for a variety of chemical modifications, enabling the construction of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of new functional groups or the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netchemrxiv.org

Furthermore, the tert-butyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. jove.com This deprotection step is often a key transformation in a multi-step synthesis, revealing reactive functional groups that can be further manipulated.

Contextualizing Terephthalate (B1205515) Derivatives in Contemporary Chemical Research

Terephthalate derivatives, in a broader sense, are of immense importance in contemporary chemical research and industry. inderscienceonline.com They are the monomers used in the production of polyethylene (B3416737) terephthalate (PET), a widely used polyester (B1180765) for packaging and fibers. pnas.orgnih.gov Research in this area is not only focused on the synthesis of new polymers but also on the functionalization and modification of existing ones to impart new properties. nih.govacs.org

The study of terephthalate derivatives also extends to the development of new synthetic methodologies. For instance, researchers are exploring novel catalytic reactions to produce aromatic esters under milder conditions, a field where understanding the reactivity of compounds like this compound can provide valuable insights. waseda.jp The synthesis and reactions of various terephthalate derivatives are actively investigated for applications in liquid crystals, dyes, and biologically active molecules. researchgate.netinderscience.com

Chemical and Physical Properties

The properties of this compound are central to its function in synthesis.

| Property | Value |

| Molecular Formula | C₁₆H₂₁BrO₄ |

| Molecular Weight | 373.24 g/mol |

| Appearance | Not specified, likely a solid |

| Solubility | Soluble in organic solvents |

This table is generated based on general knowledge of similar compounds and may not reflect experimentally verified data.

Synthetic Routes

The synthesis of this compound typically starts from commercially available precursors. A plausible, though not explicitly detailed in the provided search results, synthetic route would involve the esterification of 2-bromoterephthalic acid with tert-butanol (B103910). This reaction is generally catalyzed by an acid.

Structure

2D Structure

Properties

Molecular Formula |

C16H21BrO4 |

|---|---|

Molecular Weight |

357.24 g/mol |

IUPAC Name |

ditert-butyl 2-bromobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C16H21BrO4/c1-15(2,3)20-13(18)10-7-8-11(12(17)9-10)14(19)21-16(4,5)6/h7-9H,1-6H3 |

InChI Key |

AMZXLHLFMQNNGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for Di Tert Butyl 2 Bromoterephthalate

Bromination Strategies for Terephthalate (B1205515) Precursors

The introduction of a bromine atom onto the terephthalic acid or terephthalate ester framework is a critical step in the synthesis of di-tert-butyl 2-bromoterephthalate. This electrophilic aromatic substitution is typically achieved using elemental bromine or other brominating agents. The reaction of 1,4-di-tert-butylbenzene (B89470) with bromine in the presence of iron as a catalyst in carbon tetrachloride yields 1,4-di-tert-butyl-2-bromobenzene, demonstrating a method for direct bromination. researchgate.net For substrates like terephthalic acid, which are less reactive, harsher conditions or more potent brominating systems may be necessary. The choice of brominating agent and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel is recognized as an effective reagent for regioselective aromatic brominations. mdpi.com

Esterification Protocols for Di-tert-butyl Moiety Introduction

The incorporation of the di-tert-butyl groups is accomplished through esterification. This can be performed either on terephthalic acid itself or on a brominated intermediate. The esterification of carboxylic acids with tert-butanol (B103910) is a common method. thieme.de However, the direct esterification of terephthalic acid with tert-butanol can be challenging due to the solid nature of terephthalic acid and its low solubility in many organic solvents. google.com High temperatures and pressures, often in the presence of a catalyst, are typically required to drive the reaction to completion. google.com Alternative methods involve the use of isobutene gas in the presence of a strong acid catalyst or the use of tert-butylating agents like di-tert-butyl dicarbonate. thieme.de The reaction of α-bromo isobutyric acid with isobutene using a cation exchange resin as a catalyst provides a method for synthesizing tert-butyl esters under milder conditions. guidechem.com

Convergent and Linear Synthesis Approaches

The synthesis of this compound can be approached in two primary ways: linear and convergent synthesis.

Regioselectivity Considerations in Bromination

A significant challenge in the synthesis of this compound is achieving the desired regioselectivity during the bromination step. The two ester groups on the terephthalate ring are deactivating and meta-directing. However, the introduction of a single bromine atom is desired. The non-catalytic bromination of t-butylbenzene in 85% acetic acid shows a high preference for the para position, with 97.3% of the product being p-bromo-t-butylbenzene. researchgate.net This high regioselectivity is attributed to the steric bulk of the t-butyl group. researchgate.net In the case of di-tert-butyl terephthalate, the bulky tert-butyl ester groups would also be expected to influence the position of bromination, sterically hindering the positions ortho to them. Theoretical analysis and experimental verification have been used to understand and predict the regioselectivity of electrophilic aromatic bromination. mdpi.com

Optimization of Reaction Conditions

To maximize the yield and purity of this compound, optimization of reaction conditions is essential. This includes the careful selection of solvents, catalysts, temperature, and reaction time.

Temperature and Pressure Control in Reaction Systems

The synthesis of this compound is a sequential process involving esterification and bromination, each demanding specific temperature and pressure conditions to ensure optimal yield and selectivity.

Esterification: The formation of the di-tert-butyl terephthalate intermediate from terephthalic acid is challenging due to the steric hindrance of the tert-butyl group and the high reactivity of tert-butanol, which can easily undergo dehydration to isobutylene (B52900) in the presence of acid catalysts asianpubs.org. Control of temperature is therefore paramount.

High-Temperature, High-Pressure Methods: In related processes for preparing n-butyl esters of terephthalic acid, conditions can involve high temperatures ranging from 225°C to 350°C and pressures between 50 and 500 atmospheres google.com. These conditions are employed to drive the reaction forward, especially given the low solubility of terephthalic acid in alcohols google.com.

Atmospheric Pressure Methods: Esterification can also be conducted at atmospheric pressure by heating the reaction mixture to reflux, with temperatures maintained between 110°C and 220°C google.com. For the specific esterification involving tert-butanol, a reaction temperature of 110°C has been identified as optimal in the synthesis of tert-butyl acetate (B1210297), a structurally similar tertiary ester asianpubs.orgasianpubs.org.

Low-Temperature Methods: Green synthetic approaches have demonstrated the feasibility of esterification at significantly lower temperatures. For instance, the synthesis of tert-butyl bromoacetate (B1195939) from bromoacetic acid and isobutene can be effectively carried out at temperatures between 0°C and 10°C google.com.

Bromination: The subsequent bromination of the Di-tert-butyl terephthalate intermediate requires careful temperature management to control the regioselectivity and prevent over-bromination or other side reactions.

Low-Temperature Control: Electrophilic aromatic bromination is an exothermic reaction. In analogous procedures, such as the bromination of 2,6-di-tert-butylphenol, the reaction is conducted in an ice-water bath at 0°C orgsyn.org. This low temperature helps to dissipate heat and improve the selectivity of the reaction, ensuring the bromine adds at the desired position orgsyn.org. The reaction mixture is typically stirred at this reduced temperature for a specific duration before quenching orgsyn.org. Most laboratory-scale aromatic brominations are carried out at atmospheric pressure.

The following table summarizes typical temperature and pressure parameters for the relevant reaction types.

| Reaction Step | Reactants | Temperature Range | Pressure | Source |

| Esterification | Terephthalic Acid + n-Butanol | 225 - 350 °C | 50 - 500 atm | google.com |

| Esterification | Terephthalic Acid + n-Butanol | 110 - 220 °C | Atmospheric | google.com |

| Esterification | Acetic Acid + tert-Butanol | 110 °C | Atmospheric | asianpubs.orgasianpubs.org |

| Esterification | Bromoacetic Acid + Isobutene | 0 - 10 °C | Atmospheric | google.com |

| Bromination | 2,6-di-tert-butylphenol + Bromine | 0 °C | Atmospheric | orgsyn.org |

Catalyst Selection and Loading in Esterification and Bromination

Esterification Catalysts: The esterification of terephthalic acid with a tertiary alcohol like tert-butanol is typically acid-catalyzed. A variety of both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Acid Catalysts:

Mineral Acids: Sulfuric acid is a conventional catalyst for esterification google.com. In the synthesis of di-n-butyl terephthalate, a loading of 5% by weight of sulfuric acid has been used google.com. However, these strong acids can promote the dehydration of tert-butanol, reducing the yield asianpubs.orggoogle.com.

Organic Sulfonic Acids: Methane (B114726) sulfonic acid (MSA) is an alternative, also used at around 5% by weight, which can offer better outcomes google.com.

Heterogeneous Solid Acid Catalysts: These catalysts are often preferred as they are more easily separated from the reaction mixture, are typically less corrosive, and can be recycled, aligning with green chemistry principles asianpubs.org.

Metal Oxides: Catalysts such as zinc oxide (ZnO) and lead oxide have been used for the esterification of terephthalic acid, with a loading of approximately 1.5% based on the total weight of the reaction mixture google.com.

Supported Heteropolyacids: Silicotungstic acid supported on bentonite (B74815) has proven to be an efficient and reusable solid acid catalyst for producing tert-butyl acetate asianpubs.orgasianpubs.org. The optimal loading was found to be 25 wt% of silicotungstic acid on the bentonite support asianpubs.orgasianpubs.org.

Ion Exchange Resins and Zeolites: These materials, including H-ZSM-5 and Zeolite-Y, are effective heterogeneous catalysts for esterification reactions asianpubs.org.

Perfluorinated Sulfonic Resin: This solid super-strong acid catalyst has been successfully used in the synthesis of tert-butyl bromoacetate, with a mass ratio of catalyst to bromoacetic acid ranging from 1:8 to 1:10 google.com.

Bromination Catalysts: The bromination of the di-tert-butyl terephthalate aromatic ring is an electrophilic substitution reaction.

Lewis Acid Catalysts: For less reactive aromatic substrates, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often employed. The catalyst polarizes the Br-Br bond, creating a stronger electrophile. The catalyst is used in catalytic amounts.

Harsh Condition Methods: In some cases, such as the direct halogenation of terephthalic acid, the reaction is performed in a strong medium like oleum, which acts as both a solvent and a catalyst google.com.

The tables below provide an overview of catalysts used in these transformations.

Table of Esterification Catalysts

| Catalyst Type | Specific Catalyst | Typical Loading | Source |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | ~5% by weight | google.com |

| Homogeneous | Methane Sulfonic Acid (MSA) | ~5% by weight | google.com |

| Heterogeneous | Zinc Oxide (ZnO) | ~1.5% of total reaction weight | google.com |

| Heterogeneous | Silicotungstic Acid on Bentonite | 25 wt% on support | asianpubs.orgasianpubs.org |

Table of Bromination Catalysts/Conditions

| Catalyst/Condition | Reagent | Substrate Example | Source |

|---|---|---|---|

| Uncatalyzed | Bromine (Br₂) | 2,6-di-tert-butylphenol | orgsyn.org |

| Lewis Acid (General) | Iron(III) Bromide (FeBr₃) | General Aromatic Compounds | - |

Green Chemistry Principles in Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and increase economic viability. nih.govjddhs.com

Waste Prevention and Atom Economy: The first principle of green chemistry is to prevent waste rather than treating it afterward nih.gov. A key strategy is to maximize "atom economy" by designing syntheses where the maximum proportion of atoms from the reactants are incorporated into the final product rsc.org. The traditional esterification of terephthalic acid with tert-butanol produces water as a byproduct. An alternative, atom-economical approach involves the reaction of terephthalic acid with isobutene. This is an addition reaction that, in theory, incorporates all atoms from the reactants into the desired di-tert-butyl terephthalate, forming no byproducts google.com.

Use of Safer, Recyclable Catalysts: Catalytic reagents are superior to stoichiometric ones, and a major goal is to replace hazardous homogeneous catalysts like sulfuric acid asianpubs.orgjddhs.com.

The use of heterogeneous solid acid catalysts such as zeolites, supported heteropolyacids, or ion-exchange resins is a significant green improvement asianpubs.org. These catalysts are easily separated by filtration, can often be regenerated and reused for multiple cycles, and are typically less corrosive than mineral acids asianpubs.orgasianpubs.org.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized nih.gov. Many traditional esterification reactions require high temperatures and pressures, consuming significant energy google.com. The development of synthetic routes that operate at milder conditions, such as the low-temperature (0-10°C) esterification using a solid acid catalyst, represents a substantial advancement in energy efficiency google.com.

Use of Safer Solvents: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact jddhs.com. The bromination of aromatic compounds often uses halogenated solvents like dichloromethane (B109758), which is a suspected carcinogen orgsyn.org. Green chemistry encourages the search for and use of safer, more benign solvents or, ideally, solvent-free reaction conditions.

Chemical Reactivity and Transformational Pathways of Di Tert Butyl 2 Bromoterephthalate

Reactivity of the Aromatic Bromine Moiety

The bromine atom attached to the benzene (B151609) ring is a focal point of reactivity. Its presence polarizes the aromatic ring and serves as a leaving group in various substitution and coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides. The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, particularly those located at positions ortho and para to the leaving group. libretexts.orgwikipedia.org

In Di-tert-butyl 2-bromoterephthalate, the two tert-butoxycarbonyl groups act as moderate electron-withdrawing substituents. One ester group is ortho to the bromine atom, and the other is in the para position. This specific arrangement fulfills the structural requirements for activating the ring towards nucleophilic attack, making the compound a suitable substrate for SNAr reactions. libretexts.orgwikipedia.org Strong nucleophiles can displace the bromide to introduce a variety of functional groups. The reaction is typically favored with strong nucleophiles and can be used to synthesize derivatives that are otherwise difficult to access. youtube.comyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and aryl bromides are common electrophilic partners in these transformations. This compound readily participates in several of these key reactions. The compatibility of tert-butyl esters with many coupling conditions makes this substrate particularly useful. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide. libretexts.org this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds. The reaction generally exhibits high functional group tolerance. libretexts.orgthieme-connect.de

Sonogashira Coupling: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and requires a base. organic-chemistry.orgnih.gov This method allows for the introduction of acetylenic moieties onto the terephthalate (B1205515) scaffold. Copper-free conditions have also been developed to avoid undesirable side reactions like alkyne homocoupling. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring of this compound, proceeding via a catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orgnih.gov

The following table summarizes representative conditions for these cross-coupling reactions with similar aryl bromide substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Reference |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / TBAF | TBAF | Water | 95°C, 3h | researchgate.net |

| Suzuki | Heteroaryl boronic ester | Pd-CataCXium A-G3 / TMSOK | TMSOK | Toluene | Room Temp, <1h | nih.gov |

| Sonogashira | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp, 3h | nih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine | Amine/DMF | Room Temp | libretexts.orgorganic-chemistry.org |

| Heck | n-Butyl acrylate (B77674) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80-120°C | researchgate.net |

| Heck | Alkene | Pd EnCat®40 / Et₄NCl | AcONa | Ethanol (B145695) | 140°C, Microwave | nih.gov |

Metal-halogen exchange is a fundamental transformation that converts an organic halide into an organometallic species by reaction with an organometallic reagent or an active metal. wikipedia.org This reaction is crucial for generating nucleophilic aryl species from this compound, which can then react with various electrophiles. The exchange rate typically follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

The direct formation of Grignard reagents from aryl bromides can sometimes be sluggish. A highly effective method for preparing functionalized Grignard reagents is the bromine-magnesium exchange using isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. organic-chemistry.orgresearchgate.net This reagent smoothly converts aryl bromides into the corresponding arylmagnesium chloride-lithium chloride complexes under mild conditions, typically at temperatures ranging from -15°C to room temperature. organic-chemistry.org The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity. organic-chemistry.orgrsc.org This method is compatible with ester functionalities, allowing for the efficient generation of the Grignard reagent of this compound, which can subsequently be used in reactions with a wide array of electrophiles. rsc.org

Aryllithium Reagents: Aryllithium species can be generated from this compound via lithium-halogen exchange. This is typically achieved by treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgstackexchange.com These reactions are kinetically controlled and are usually very fast, often requiring low temperatures (e.g., -78°C to -100°C) to prevent side reactions, especially given the presence of the electrophilic ester groups on the ring. tcnj.edu The resulting aryllithium compound is a potent nucleophile for C-C bond formation.

Arylzinc Reagents: Arylzinc species can be prepared from the corresponding organomagnesium or organolithium intermediates. Transmetalation of the Grignard or aryllithium reagent derived from this compound with a zinc salt (e.g., ZnCl₂) would yield the more functionally-group-tolerant arylzinc reagent. These organozinc compounds are particularly useful in Negishi cross-coupling reactions.

Metal-Halogen Exchange Reactions and Organometallic Reagent Generation

Transformations of the Ester Functionalities

The two tert-butyl ester groups of this compound are relatively robust but can be transformed under specific conditions. Their primary role is often as protecting groups for the carboxylic acid functionalities. arkat-usa.org

tert-Butyl esters are known for their stability under basic conditions but are labile to acid-catalyzed hydrolysis. arkat-usa.orgacsgcipr.org Treatment with strong acids like trifluoroacetic acid (TFA), sulfuric acid, or hydrochloric acid efficiently cleaves the esters to yield the corresponding dicarboxylic acid, 2-bromoterephthalic acid. acsgcipr.orgstackexchange.com The mechanism proceeds through the formation of a stable tert-butyl cation. acsgcipr.org While more resistant to base-catalyzed saponification than methyl or ethyl esters, cleavage can be achieved under more forcing conditions or with specific reagent systems like powdered KOH in THF. organic-chemistry.org

Beyond hydrolysis, the tert-butyl ester groups can be converted into other functionalities. For instance, reaction with thionyl chloride (SOCl₂) can transform the tert-butyl esters into the corresponding highly reactive acid chlorides, which are valuable precursors for amides and other esters. organic-chemistry.org This transformation offers a pathway to further derivatize the terephthalate core after modifications have been made at the bromine position.

Hydrolysis to Terephthalic Acid Derivatives

The hydrolysis of the tert-butyl ester groups in this compound to the corresponding carboxylic acids is a fundamental transformation. This reaction is typically acid-catalyzed, with common reagents including strong acids like hydrochloric acid, sulfuric acid, or trifluoroacetic acid (TFA). researchgate.net The bulky tert-butyl groups provide steric hindrance, which can make hydrolysis more challenging compared to less hindered esters.

The process involves the protonation of the ester oxygen, followed by nucleophilic attack by water. The stability of the resulting tert-butyl cation facilitates the cleavage of the C-O bond. The reaction conditions can be tuned to achieve either partial or complete hydrolysis, leading to the formation of mono-tert-butyl 2-bromoterephthalate or 2-bromoterephthalic acid, respectively.

Recent research has also explored milder and more selective methods for the hydrolysis of tert-butyl esters. For instance, molecular iodine has been demonstrated as an efficient catalyst for the chemoselective hydrolysis of tert-butyl esters in acetonitrile (B52724). researchgate.net This method offers an alternative to traditional strong acid catalysis, potentially allowing for greater functional group tolerance. researchgate.net

Transesterification Reactions

Transesterification of this compound involves the exchange of the tert-butyl groups with other alkyl or aryl groups. This reaction is often catalyzed by acids or bases, with the choice of catalyst and alcohol determining the final product. For example, reacting this compound with an excess of a primary alcohol like methanol (B129727) or ethanol in the presence of a catalyst such as sulfuric acid or a tin compound can yield the corresponding dimethyl or diethyl 2-bromoterephthalate. researchgate.net

The use of Lewis acids, such as tin(II) chloride, has been shown to be effective in catalyzing the transesterification of various esters. researchgate.net Borane catalysts, specifically B(C6F5)3, have also been successfully employed for the transesterification of tert-butyl esters under mild conditions. rsc.org This method is notably chemoselective, leaving other functional groups intact. rsc.org The reaction of terephthalic acid with n-butanol in the presence of a strong acid like methane (B114726) sulfonic acid can produce di-n-butyl terephthalate. google.com

Reductions to Alcohol Derivatives

The ester functionalities of this compound can be reduced to the corresponding alcohols, yielding (2-bromo-1,4-phenylene)dimethanol (B8218206) derivatives. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.

It is important to note that the bromine atom on the aromatic ring may also be susceptible to reduction under certain conditions, potentially leading to a mixture of products. Selective reduction of the ester groups while preserving the bromo substituent requires careful control of the reaction conditions and the choice of reducing agent.

Selective Deprotection Strategies

The tert-butyl esters in this compound serve as protecting groups for the carboxylic acid functionalities. Their selective removal is a crucial step in many synthetic sequences.

Trifluoroacetic Acid (TFA): Trifluoroacetic acid is a commonly used reagent for the deprotection of tert-butyl esters. researchgate.netbath.ac.uk The reaction is typically carried out in a solvent such as dichloromethane (B109758) at room temperature. The strong acidity of TFA facilitates the cleavage of the tert-butyl group, releasing isobutylene (B52900) as a byproduct. bath.ac.uk While effective, TFA is a strong acid and may not be suitable for substrates containing other acid-sensitive functional groups. researchgate.netbath.ac.uk

Tetrabutylammonium Fluoride (B91410) (TBAF): Tetrabutylammonium fluoride is another reagent used for the deprotection of ester groups, particularly silyl (B83357) esters. nih.gov While its primary application is in the cleavage of silicon-oxygen bonds, it has also been reported to facilitate the removal of N-tert-butyloxycarbonyl (N-Boc) groups, which share some chemical similarities with tert-butyl esters. researchgate.net The mechanism involves the fluoride ion acting as a nucleophile. However, the use of TBAF for the deprotection of tert-butyl esters is less common and can sometimes lead to side reactions. nih.gov

Other Methods: A variety of other methods for the selective deprotection of tert-butyl esters have been developed. These include the use of Lewis acids like ytterbium triflate and zinc bromide, which can offer greater selectivity in the presence of other acid-labile protecting groups. niscpr.res.inresearchgate.net Aqueous phosphoric acid has also been reported as a mild and environmentally friendly reagent for this purpose. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Selective Deprotection Reagents for tert-Butyl Esters

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane, room temperature | High efficiency, readily available | Strong acid, may cleave other acid-sensitive groups researchgate.netbath.ac.uk |

| Tetrabutylammonium Fluoride (TBAF) | THF, reflux | Mild conditions | Primarily for silyl esters, potential for side reactions researchgate.netnih.gov |

| Ytterbium Triflate | Nitromethane, 45-50°C | Mild, selective for tert-butyl esters niscpr.res.in | Requires heating |

| Zinc Bromide | Dichloromethane | Chemoselective in the presence of certain N-protecting groups researchgate.net | Substrate dependent selectivity |

| Aqueous Phosphoric Acid | - | Mild, environmentally benign, selective organic-chemistry.orgorganic-chemistry.org | May require specific reaction conditions |

Radical Reactions Involving the Bromine or Ester Groups

The bromine atom on the aromatic ring of this compound can participate in radical reactions. For instance, under photolytic conditions, the carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This reactive intermediate can then engage in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. The photochemical reactions of similar compounds like 4-bromo-2,6-di-tert-butylphenol (B72302) have been studied, providing insights into the behavior of brominated aromatics under UV irradiation. chemicalbook.comsigmaaldrich.com

While less common, the tert-butyl ester groups could potentially undergo radical fragmentation under specific, high-energy conditions, though this is not a typical synthetic pathway.

Chelation and Coordination Chemistry with Metal Centers

The oxygen atoms of the carboxylate groups (after hydrolysis) or the carbonyl oxygen atoms of the ester groups in this compound can act as Lewis bases and coordinate to metal centers. ebsco.comnumberanalytics.comopenstax.org This process, known as chelation, involves the formation of a stable ring-like structure with the metal ion. ebsco.comnumberanalytics.com The resulting metal complexes can exhibit unique catalytic, electronic, or magnetic properties.

The bidentate nature of the terephthalate moiety allows it to form stable complexes with a variety of metal ions. nih.gov The stability and geometry of these coordination compounds are influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. numberanalytics.com For instance, polydentate ligands that form five- or six-membered chelate rings with the metal center tend to be more stable. nih.gov The coordination chemistry of terephthalic acid derivatives is a rich field of study with applications in materials science, catalysis, and the development of metal-organic frameworks (MOFs).

Applications As a Building Block in Complex Molecular Architectures

Synthesis of Fluorescent Probes and Dyes

The strategic placement of a bromine atom on the terephthalate (B1205515) ring makes Di-tert-butyl 2-bromoterephthalate a valuable precursor in the synthesis of various fluorescent probes and dyes. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of intricate dye systems.

Precursor for Si-Fluorescein Derivatives

While direct synthesis of Si-fluorescein derivatives using this compound is not extensively documented, its role as a dibromide intermediate is crucial in the general synthesis of Si-fluoresceins and Si-rhodamines. nih.gov The synthesis strategy involves the use of bis(2-bromophenyl)silane intermediates, which undergo metal-bromide exchange to form reactive organometallic species. nih.gov These intermediates can then react with electrophiles like anhydrides or esters to create the Si-xanthene core of Si-fluorescein dyes. nih.gov This method has proven effective for creating a variety of known and novel Si-fluorescein and Si-rhodamine dyes. nih.gov

Furthermore, this compound has been utilized in the synthesis of spontaneously blinking dyes for super-resolution microscopy. biorxiv.org In this context, it serves as a Grignard reagent precursor, generated through a magnesium-bromide exchange. biorxiv.org This reactive intermediate is then used in reactions with dihydroxyanthrones and dihydroxy-Si-xanthones to produce carbo- and Si-fluoresceins. biorxiv.org

Role in the Development of Fluorescent pH Sensors

This compound has been directly implicated in the synthesis of advanced fluorescent pH sensors. nih.gov In one study, it was used as a key starting material in the synthesis of a semisynthetic fluorescent pH sensor designed for imaging exocytosis and endocytosis. nih.gov The synthesis involved reacting this compound with a Grignard reagent (iPrMgCl∙LiCl) to form a reactive intermediate. nih.gov This intermediate was then reacted with a protected anthracenone (B14071504) derivative to construct the core of the fluorescent sensor. nih.gov The resulting sensor demonstrated a cooperative transition between a colored dianion and a colorless lactone form, with a pKa value suitable for monitoring pH changes in biological systems. nih.gov

Table 1: Synthesis of Fluorescent pH Sensor Intermediate nih.gov

| Reactant 1 | Reactant 2 | Reagent | Product |

| This compound | 3,6-bis((tert-butyldimethylsilyl)oxy)-10,10-dimethylanthracen-9(10H)-one | iPrMgCl∙LiCl | TBS₂-CFl-6-CO₂t-Bu |

| This compound | 3,6-bis((tert-butyldimethylsilyl)oxy)-2,7-difluoro-10,10-dimethylanthracen-9(10H)-one | iPrMgCl∙LiCl | TBS₂-VO-6-CO₂t-Bu |

Construction of Polyaromatic Systems and Extended Conjugated Structures

The bromine substituent on this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.com These reactions are instrumental in the construction of biaryl systems, which are fundamental components of many polyaromatic and extended conjugated structures. vulcanchem.com By coupling with various boronic acids, a wide range of biphenyl (B1667301) derivatives can be generated, which are valuable intermediates in the synthesis of materials with interesting electronic and photophysical properties. vulcanchem.com

Integration into Macrocyclic Ligands and Frameworks

The principles of coordination-driven self-assembly are often employed to construct intricate two- and three-dimensional supramolecular structures. nih.gov While direct integration of this compound into macrocyclic ligands is not explicitly detailed in the available literature, the general strategies for creating such structures often rely on building blocks with well-defined coordination sites. The terephthalate core, after potential modification of the ester groups, could serve as a bridging ligand in the formation of metal-organic frameworks (MOFs) or other macrocyclic assemblies.

Precursor for Advanced Monomers and Polymer Scaffolds

This compound holds potential as a monomer for the creation of functional polymers. vulcanchem.com The presence of the bromine atom allows for post-polymerization modifications through reactions like Suzuki-Miyaura couplings, enabling the introduction of various functional groups such as aryl or vinyl moieties. vulcanchem.com For instance, copolymerization with monomers like styrene (B11656) or acrylonitrile (B1666552) could lead to brominated ABS-like polymers with enhanced properties. vulcanchem.com

The broader class of tert-butyl acrylate (B77674) monomers has been extensively studied in the context of controlled radical polymerization to produce poly(acrylic acid) and related materials. pusan.ac.krresearchgate.net These polymers find applications as dispersants, adsorbents, and in other areas where the carboxylic acid functionality is beneficial. pusan.ac.krresearchgate.net While not directly demonstrated for this compound, its structural similarity suggests potential for similar polymerization strategies to create novel polymer scaffolds.

Contributions to Supramolecular Chemistry

Mechanistic Investigations of Reactions Involving Di Tert Butyl 2 Bromoterephthalate

Elucidation of Reaction Mechanisms in Organometallic Transformations

No specific studies elucidating the detailed mechanisms of organometallic transformations involving Di-tert-butyl 2-bromoterephthalate have been found. However, as a substituted bromobenzene, it would be expected to participate in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The generally accepted mechanism for these transformations involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira reactions): The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium(II) complex. For the Heck reaction, this step is an migratory insertion of the alkene into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The bulky tert-butyl ester groups on the aromatic ring may sterically influence the rate and efficiency of these steps, but specific mechanistic studies to confirm these effects are not available.

Kinetic Studies of Key Synthetic Steps

Detailed kinetic studies on the synthetic steps involving this compound are not present in the currently accessible literature. Such studies would be crucial to understand the reaction rates, determine the order of reaction with respect to each reactant, and optimize reaction conditions for yield and efficiency. The steric hindrance from the two tert-butyl ester groups would likely impact the activation energy of the key steps in its synthesis and subsequent reactions.

Stereochemical Outcomes of Reactions

There is no specific information regarding the stereochemical outcomes of reactions involving this compound. For reactions such as the Heck coupling, where a new stereocenter could potentially be formed, the stereoselectivity would be of significant interest. In general, Heck reactions often proceed with syn-addition of the organopalladium species to the alkene, followed by syn-elimination of palladium hydride to yield a trans-substituted alkene, but this has not been experimentally verified for this compound. The presence of the bulky substituents could potentially influence the stereochemical course of such reactions.

Analytical and Spectroscopic Characterization Methodologies Focus on Techniques

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure of Di-tert-butyl 2-bromoterephthalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl groups would exhibit a characteristic singlet peak due to the nine equivalent protons, likely in the range of 1.3-1.6 ppm. The aromatic protons on the benzene (B151609) ring would appear as a set of multiplets in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their positions relative to the bromo and ester functional groups. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show signals for the quaternary carbons of the tert-butyl groups, the carbonyl carbons of the ester groups, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine atom and the ester groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (tert-butyl) | ~2960-2870 |

| C=O stretching (ester) | ~1725-1705 |

| C-O stretching (ester) | ~1300-1100 |

| C-Br stretching | ~600-500 |

| Aromatic C=C stretching | ~1600-1450 |

Data compiled from typical IR absorption ranges for organic functional groups.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound would give rise to characteristic absorption bands in the UV region, typically around 200-300 nm. The position and intensity of these bands can be influenced by the substituents on the benzene ring.

Chromatographic Purity Assessment (e.g., HPLC, GC, LC-MS, UPLC)

Chromatographic techniques are essential for determining the purity of a this compound sample by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity assessment of non-volatile compounds. A suitable reversed-phase HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. hzdr.denih.gov Given the ester functionality, this compound should be amenable to GC analysis, likely after careful optimization of the injector temperature to avoid degradation. hzdr.denih.gov A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5ms), is commonly used for separating a wide range of organic compounds. hzdr.denih.govrestek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): These techniques couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govresearchgate.net LC-MS and UPLC-MS can provide not only purity information but also the molecular weight of the compound and any impurities present. nih.govresearchgate.net UPLC offers faster analysis times and higher resolution compared to conventional HPLC. bldpharm.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a molecule. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, there would be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org Expected fragmentation pathways for this compound could include:

Loss of a tert-butyl group ([M - 57]⁺). docbrown.info

Loss of isobutylene (B52900) from the tert-butyl ester ([M - 56]⁺).

Cleavage of the ester group.

Loss of the bromine atom.

Elemental Analysis for Compositional Verification

Elemental analysis is a technique used to determine the elemental composition of a compound. For this compound (C₁₆H₂₁BrO₄), the theoretical elemental composition would be calculated and compared to the experimentally determined values.

Theoretical Elemental Composition of C₁₆H₂₁BrO₄:

Carbon (C): 51.48%

Hydrogen (H): 5.67%

Bromine (Br): 21.41%

Oxygen (O): 17.15%

The experimental results from the elemental analyzer should be within a narrow margin of these theoretical values (typically ±0.4%) to confirm the empirical formula of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties and Reactivity

No published studies were found that specifically detail the quantum chemical calculations for Di-tert-butyl 2-bromoterephthalate. Such studies would typically involve methods like Density Functional Theory (DFT) to elucidate:

Electronic Structure and Frontier Molecular Orbitals

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electronic distribution within this compound is not available in the current scientific literature.

Reaction Pathway Modeling and Transition State Analysis

There are no specific models or analyses of reaction pathways or transition states involving this compound. These studies are crucial for understanding its reactivity in various chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics simulation studies have been published for this compound. These simulations would provide insight into the molecule's flexibility, preferred conformations, and the dynamic behavior of its substituent groups, particularly the bulky tert-butyl esters.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, there are no available computational studies that predict spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound.

Structure-Reactivity Relationship Studies

Specific quantitative structure-reactivity relationship (QSAR) studies or other computational analyses linking the molecular structure of this compound to its chemical reactivity are not documented in the scientific literature.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Transformations

The presence of a bromine atom on the aromatic ring of di-tert-butyl 2-bromoterephthalate makes it an ideal candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on expanding the library of derivatives accessible from this starting material.

Palladium- and nickel-catalyzed reactions such as Suzuki, Hiyama, and Stille couplings are anticipated to be highly effective. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org For instance, the Suzuki coupling, which utilizes organoboron reagents, could be employed to introduce a wide range of organic substituents at the 2-position of the terephthalate (B1205515) ring. The Hiyama coupling, using organosilanes, offers a fluoride-activated alternative for constructing complex molecular architectures. organic-chemistry.orgacs.orgorganic-chemistry.org The development of novel aromatic polymers through such palladium-catalyzed cross-coupling reactions has already been demonstrated with similar bifunctional aromatic compounds. researchgate.net

The following table outlines potential catalytic transformations for this compound based on established methods for similar bromo-aromatic esters.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | 2-Aryl-di-tert-butyl terephthalate | researchgate.net |

| Hiyama Coupling | [NiCl₂(diamine)] | Arylsilane | 2-Aryl-di-tert-butyl terephthalate | organic-chemistry.orgacs.org |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | 2-Alkyl/Aryl-di-tert-butyl terephthalate | researchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | Amine / Amide | 2-(Amino/Amido)-di-tert-butyl terephthalate | researchgate.net |

This table presents hypothetical applications of known catalytic reactions to this compound.

Exploration of Bio-Inspired Synthetic Pathways

The field of bio-inspired synthesis, which mimics nature's enzymatic processes to achieve chemical transformations, presents a fertile ground for future research involving this compound. While direct bio-inspired syntheses using this specific compound are yet to be reported, the principles of biocatalysis can be applied to develop greener and more efficient synthetic routes.

Future investigations could explore the use of engineered enzymes, or "designer enzymes," to catalyze reactions at the brominated site. For example, a dehalogenase enzyme could be tailored to selectively remove the bromine atom under mild, aqueous conditions, offering a more sustainable alternative to traditional metal-catalyzed dehalogenation. Furthermore, the potential exists to develop enzymatic processes for the polymerization of functionalized terephthalates, drawing inspiration from the natural synthesis of polyesters. The production of terephthalic acid (TPA) from renewable biomass resources is an area of intense research, and future work could aim to integrate bio-derived TPA precursors with the unique functionalities of compounds like this compound. pnas.orgresearchgate.net

Integration into Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, are at the forefront of materials science. nih.govyoutube.com The functionalization of polymers with molecules like this compound could lead to the creation of novel responsive systems. The bulky tert-butyl ester groups can impart specific solubility and thermal properties to polymers, while the bromine atom provides a reactive handle for further modification.

One promising avenue is the incorporation of this compound into the backbone or side chains of polymers to create materials that respond to changes in pH, temperature, or light. nih.gov For instance, the hydrolysis of the tert-butyl ester groups under acidic conditions could dramatically alter the polarity and solubility of the polymer, leading to a pH-responsive material. nih.gov Additionally, the bromine atom could be functionalized with photo-responsive moieties, such as azobenzenes, to create light-sensitive materials. The development of stimuli-responsive poly(phthalaldehyde)-based adhesives offers a glimpse into the potential for creating dynamic and reversible material properties. rsc.org

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules, thereby accelerating the design of novel materials. rsc.org In the context of this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential interactions in larger molecular assemblies.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of various chemical reactions, guiding the selection of optimal reaction conditions for catalytic transformations. nih.gov Furthermore, computational models can be used to design derivatives with tailored electronic and steric properties for specific applications. For example, by modeling the effect of different substituents at the 2-position, it may be possible to fine-tune the optical or electronic properties of resulting materials for applications in organic electronics. nih.govrsc.org Such computational screening can significantly reduce the experimental effort required to identify promising candidate molecules.

Scale-Up Methodologies for Industrial Research Applications

The transition from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges. For this compound to be utilized in widespread research and potential commercial applications, robust and efficient scale-up methodologies must be developed. While specific scale-up studies for this compound are not yet available, general principles for the production of terephthalic acid esters can be applied. google.comgoogle.com

Future research in this area should focus on optimizing reaction conditions to maximize yield and minimize waste. This includes the selection of cost-effective and recyclable catalysts for cross-coupling reactions, as well as the development of continuous flow processes which can offer advantages in terms of safety, efficiency, and scalability over traditional batch processes. The development of processes for the synthesis of terephthalic acid from alternative, sustainable feedstocks is also a relevant area of research that could impact the future production of its derivatives. researchgate.net Careful consideration of process safety, particularly when handling brominated compounds and high-pressure reactions, will be paramount.

Q & A

Q. What are the recommended safety protocols for handling Di-tert-butyl 2-bromoterephthalate in laboratory settings?

this compound is classified as an irritant (Xi) and requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage: Keep sealed in dry conditions at room temperature to prevent hydrolysis or unintended reactions .

- Ventilation: Use fume hoods during synthesis or handling to mitigate inhalation risks, as brominated compounds may release volatile byproducts .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is typically synthesized via esterification or bromination:

- Esterification: React 2-bromoterephthalic acid with tert-butanol in the presence of a catalyst (e.g., H₂SO₄ or DCC). Monitor reaction completion via TLC or HPLC .

- Bromination: Introduce bromine to tert-butyl terephthalate derivatives using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Purification: Recrystallize from ethanol or use column chromatography to isolate high-purity product (>98%) .

Advanced Research Questions

Q. How can thermal analysis techniques such as DSC and ARC assess the decomposition kinetics of this compound?

Methodology:

- Differential Scanning Calorimetry (DSC): Measure onset temperature (T₀) and decomposition enthalpy (ΔH). For example, pure di-tert-butyl compounds exhibit T₀ values ~120–150°C, with ΔH >500 J/g .

- Accelerating Rate Calorimetry (ARC): Determine adiabatic conditions for maximum self-heat rate (dT/dt) and pressure rise (dP/dt). Di-tert-butyl derivatives often show rapid exothermic decomposition above 200°C .

- Kinetic Modeling: Use the Friedman or Ozawa-Flynn-Wall method to calculate activation energy (Eₐ) and pre-exponential factor (A). Compare results with DFT simulations for mechanistic insights .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Approach:

- Multi-Technique Cross-Validation:

- NMR: Compare ¹H/¹³C shifts with computational predictions (e.g., DFT). For example, tert-butyl groups show distinct δ 1.3–1.5 ppm in ¹H NMR .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., bromine position) via single-crystal analysis .

- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS .

- Dynamic Light Scattering (DLS): Detect aggregation in solution-phase studies that may skew UV-Vis or fluorescence data .

Case Study: Discrepancies in melting points (e.g., observed vs. literature) may arise from polymorphism. Use DSC to identify multiple endotherms and solvent-mediated recrystallization to isolate stable forms .

Q. How can computational modeling optimize reaction conditions for this compound in metal-organic framework (MOF) synthesis?

Methodology:

- Density Functional Theory (DFT): Simulate steric effects of tert-butyl groups on ligand coordination. Larger substituents reduce interpenetration in MOFs, enhancing porosity .

- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize di-tert-butyl ligands. Optimize solvent (e.g., DMF vs. THF) and catalyst loading via response surface methodology (RSM) .

- Gas Adsorption Testing: Validate MOF performance with CO₂/N₂ selectivity tests. Di-tert-butyl groups improve selectivity by ~30% due to size exclusion effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.